molecular formula C12H20N2O2S B2390653 N'-(4-isopropyl-3-methylphenyl)-N,N-dimethylsulfamide CAS No. 866154-23-6

N'-(4-isopropyl-3-methylphenyl)-N,N-dimethylsulfamide

Cat. No.: B2390653
CAS No.: 866154-23-6
M. Wt: 256.36
InChI Key: PKPBYXIZLNXVOK-UHFFFAOYSA-N
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Description

N'-(4-isopropyl-3-methylphenyl)-N,N-dimethylsulfamide is a chemical compound of significant interest in specialized research applications, particularly due to its structural features. The compound incorporates a dimethylsulfamide functional group, which has been identified in scientific literature as a precursor in the formation of other compounds during oxidative processes . This makes it a valuable subject for environmental chemistry studies, especially in investigating the transformation pathways of chemical precursors during water treatment with oxidants like ozone . Furthermore, the compound's phenolic moiety, 4-isopropyl-3-methylphenol (also known as 3-Methyl-4-isopropylphenol), is a structurally defined phenol with a molecular formula of C10H14O and a molecular weight of 150.2176 g/mol . Research on similar isopropyl methylphenol structures has demonstrated potential bioactive properties. For instance, studies have shown that 4-isopropyl-3-methylphenol (IPMP) exhibits a synergistic inhibitory effect on biofilm formation by Streptococcus mutans , a primary bacterium responsible for dental caries, suggesting its relevance in antimicrobial research . This high-purity reference material is essential for researchers conducting accurate residue analysis in environmental and food testing, ensuring compliance with stringent international quality requirements . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper safety protocols should be followed during handling.

Properties

IUPAC Name

4-(dimethylsulfamoylamino)-2-methyl-1-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-9(2)12-7-6-11(8-10(12)3)13-17(15,16)14(4)5/h6-9,13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPBYXIZLNXVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)N(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-isopropyl-3-methylphenyl)-N,N-dimethylsulfamide typically involves the reaction of 4-isopropyl-3-methylphenol with dimethylamine and a sulfamide source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(4-isopropyl-3-methylphenyl)-N,N-dimethylsulfamide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of large quantities of the compound, ensuring consistency and quality. The use of advanced equipment and automation helps in maintaining the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-isopropyl-3-methylphenyl)-N,N-dimethylsulfamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamide group to amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N’-(4-isopropyl-3-methylphenyl)-N,N-dimethylsulfamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-isopropyl-3-methylphenyl)-N,N-dimethylsulfamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Molecular and Structural Features

A comparative analysis of key sulfamide derivatives is provided below:

Compound Name Molecular Formula Molecular Weight Substituents Key Applications
N,N-Dimethylsulfamide (DMS) C₂H₈N₂O₂S 124.16 -N,N-dimethyl Environmental pollutant, reference standard
N,N-Dimethyl-N'-phenylsulfamide C₈H₁₂N₂O₂S 200.26 -N,N-dimethyl; -N'-phenyl Research intermediate
N'-(3,5-Dimethylphenyl)-N,N-dimethylsulfamide C₁₀H₁₆N₂O₂S 228.31 -N,N-dimethyl; -N'-(3,5-dimethylphenyl) Pharmaceutical intermediate
Target Compound : N'-(4-isopropyl-3-methylphenyl)-N,N-dimethylsulfamide C₁₂H₂₀N₂O₂S 264.36 -N,N-dimethyl; -N'-(4-isopropyl-3-methylphenyl) Presumed pesticidal/pharmaceutical use (inferred)

Structural Insights :

  • It is frequently detected in environmental water samples due to its persistence .
  • N'-Phenyl derivatives (e.g., C₈H₁₂N₂O₂S) exhibit enhanced lipophilicity and are used in synthetic chemistry for constructing imines or pharmaceutical intermediates .

Physicochemical and Environmental Properties

Property DMS N'-Phenyl Derivative Target Compound (Inferred)
Water Solubility Moderate (detected in water samples) Low (hydrophobic aryl group) Likely low due to bulky substituent
Detection in Water Recoveries: 60–123% ; Proficiency testing: 0.77–1.03 µg/L Not reported Unknown; may require specialized methods
Environmental Persistence High (frequently detected in Danish water) Moderate (depends on substituents) Potentially high due to structural complexity

Key Observations :

  • DMS is a polar compound with moderate water solubility, making it a common environmental contaminant .
  • Aryl-substituted derivatives like the target compound are less soluble and may bind more strongly to organic matter, altering their environmental fate .

Stability and Handling

  • DMS derivatives require storage at -20°C to -80°C to prevent degradation .
  • Bulkier derivatives (e.g., target compound) may exhibit greater thermal stability due to reduced molecular mobility .

Biological Activity

N'-(4-isopropyl-3-methylphenyl)-N,N-dimethylsulfamide is a compound with significant potential in various biological applications. This article delves into its biological activity, focusing on its antimicrobial, antifungal, and therapeutic properties, supported by data tables and research findings.

This compound features a sulfamide functional group, which is known for its diverse chemical reactivity. The compound can undergo oxidation to form sulfoxides and sulfones, and reduction to generate amines. Its unique structure allows it to serve as a reagent in organic synthesis and as a building block for more complex molecules.

The mechanism of action involves interaction with specific molecular targets, potentially binding to enzymes or receptors to modulate their activity. This interaction is crucial for its biological effects, although the precise pathways remain to be fully elucidated.

Antimicrobial and Antifungal Activity

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. It has been investigated for its effectiveness against various pathogens, making it a candidate for therapeutic applications in infectious diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntifungalInhibitory effects on fungal strains like Candida
Therapeutic PotentialExplored for use in treating infections

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition of bacterial growth in vitro. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) that suggest effective antimicrobial action.
  • Fungal Inhibition : Another research effort focused on the antifungal properties of the compound against Candida albicans. Results indicated that the compound inhibited fungal growth effectively, with potential implications for treating fungal infections.

Therapeutic Applications

The compound's therapeutic potential extends beyond antimicrobial activity. Preliminary studies suggest it may have applications in treating inflammatory conditions due to its ability to modulate immune responses.

Table 2: Potential Therapeutic Applications

Application AreaPotential BenefitsReferences
Infectious DiseasesEffective against bacterial and fungal infections
Inflammatory DiseasesModulation of immune response

Q & A

Q. What are the optimal synthetic routes for N'-(4-isopropyl-3-methylphenyl)-N,N-dimethylsulfamide, and how can yield and purity be maximized?

Methodological Answer:

  • Key Steps : React 4-isopropyl-3-methylaniline with dimethylsulfamoyl chloride under basic conditions (e.g., triethylamine or pyridine) to facilitate nucleophilic substitution.
  • Reaction Conditions : Conduct at room temperature in anhydrous dichloromethane or tetrahydrofuran. Monitor pH to avoid side reactions.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .
  • Yield Optimization : Pre-dry reactants, use excess dimethylsulfamoyl chloride (1.2–1.5 equivalents), and maintain inert atmosphere to prevent hydrolysis .

Q. How can researchers accurately quantify this compound in environmental samples?

Methodological Answer:

  • Analytical Techniques : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode.
  • Calibration Standards : Prepare using isotopically labeled internal standards (e.g., D₃-dimethylsulfamide) to correct for matrix effects.
  • Validation Parameters :
    • Limit of Detection (LOD) : 0.1 µg/L.
    • Reproducibility : ≤15% relative standard deviation (RSD) across replicates .
  • QA/QC : Participate in proficiency testing schemes (e.g., H118 Herbizide/Pestizide) to validate method accuracy against assigned values (e.g., 0.770 ± 0.154 µg/l in H118B) .

Q. What environmental monitoring strategies are effective for tracking N,N-dimethylsulfamide (DMS) derivatives in groundwater?

Methodological Answer:

  • Sampling Design : Prioritize aquifers near agricultural sites using high-resolution mass spectrometry (HRMS) for suspect screening of polar metabolites .

  • Key Parameters :

    ParameterValueSource
    Detection Frequency>50% in contaminated wells
    MobilityHigh (log D < 1)
  • Challenges : DMS derivatives are resistant to conventional drinking water treatments (e.g., ozonation), necessitating advanced oxidation processes (AOPs) .

Advanced Research Questions

Q. What reaction mechanisms govern the transformation of this compound during ozonation?

Methodological Answer:

  • Pathway : Bromide-catalyzed oxidation via hydroxyl radicals (•OH) forms N-nitrosodimethylamine (NDMA), a carcinogenic byproduct.
  • Computational Insights :
    • Density Functional Theory (DFT) predicts transition states for N–S bond cleavage.
    • Solvent effects (ε = 78.4 for water) stabilize intermediates .
  • Experimental Validation : Use ¹⁵N-labeled DMS and GC-MS to trace NDMA formation kinetics (k = 1.2 × 10³ M⁻¹s⁻¹) .

Q. How can computational chemistry predict the reactivity of this compound with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to carbonic anhydrase II (PDB ID: 1CA2). Key interactions:
    • Sulfamide group coordinates Zn²⁺ in the active site.
    • 4-isopropyl-3-methylphenyl moiety occupies hydrophobic pocket.
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) .

Q. How do discrepancies in proficiency testing data for DMS analysis arise, and how can they be resolved?

Methodological Answer:

  • Sources of Error :
    • Matrix interference in groundwater (e.g., chloride, humic acids).
    • Inconsistent calibration ranges (e.g., H118A: 0.801–1.03 µg/l vs. H118B: 0.474–0.94 µg/l) .
  • Resolution Strategies :
    • Normalize results using internal standards.
    • Apply robust statistical methods (e.g., Grubbs’ test for outlier removal; n ≥ 4 accredited labs) .

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